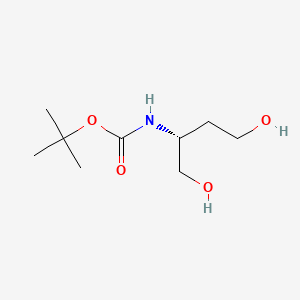

(R)-(+)-2-(Boc-Amino)-1,4-butanediol

Beschreibung

Significance as a Chiral Building Block and Advanced Intermediate

The importance of (R)-(+)-2-(Boc-Amino)-1,4-butanediol lies in its role as a chiral building block, often derived from the "chiral pool," which consists of readily available, inexpensive, and enantiomerically pure natural products like amino acids. For instance, chiral 2-aminobutane-1,4-diols can be efficiently synthesized from aspartic acid, a common amino acid. nih.gov This derivation from a natural source ensures the introduction of a specific stereocenter into a synthetic route from the outset.

As an advanced intermediate, this compound offers several strategic advantages. The Boc-protecting group on the amine is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for subsequent functionalization of the nitrogen atom. The two primary hydroxyl groups can be selectively manipulated. For example, one hydroxyl group can be protected while the other is transformed, or both can be involved in cyclization reactions to form various nitrogen-containing heterocycles, which are common scaffolds in biologically active molecules. nih.govopenmedicinalchemistryjournal.comfrontiersin.orgrsc.org

The structural features of this compound make it an ideal starting material for the synthesis of a range of complex chiral molecules, including amino alcohols, diamines, and heterocyclic systems. These resulting molecules are often key components of pharmaceuticals and other bioactive compounds. yale.edu

Below is a table detailing the key properties of this chiral building block:

| Property | Value |

| IUPAC Name | tert-butyl (R)-(1,4-dihydroxybutan-2-yl)carbamate |

| Molecular Formula | C₉H₁₉NO₄ |

| Molecular Weight | 205.25 g/mol |

| Appearance | White to off-white crystalline solid |

| Stereochemistry | (R) |

Overview of Stereochemical Purity in Chemical Synthesis

Stereochemical purity, or enantiomeric purity, is a critical concept in modern chemical synthesis, particularly in the pharmaceutical industry. Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. These enantiomers can exhibit significantly different pharmacological activities. One enantiomer may be therapeutically beneficial, while the other could be inactive or even cause harmful side effects.

The synthesis of single-enantiomer drugs is therefore highly desirable. Asymmetric synthesis aims to produce a single enantiomer of a chiral product. The use of chiral building blocks like this compound is a fundamental approach in asymmetric synthesis. By starting with a molecule that already possesses the desired stereochemistry, chemists can control the stereochemical outcome of subsequent reactions, ensuring the final product has the correct three-dimensional structure and, consequently, the desired biological activity.

The high demand for enantiomerically pure compounds has driven the development of various stereoselective synthetic methods. The reliability and versatility of chiral intermediates such as this compound have made them indispensable tools in the efficient and stereocontrolled construction of complex organic molecules.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-[(2R)-1,4-dihydroxybutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4/c1-9(2,3)14-8(13)10-7(6-12)4-5-11/h7,11-12H,4-6H2,1-3H3,(H,10,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRRFBSWOIUAHZ-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474647 | |

| Record name | (R)-(+)-2-(Boc-Amino)-1,4-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397246-14-9 | |

| Record name | 1,1-Dimethylethyl N-[(1R)-3-hydroxy-1-(hydroxymethyl)propyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=397246-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(+)-2-(Boc-Amino)-1,4-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-2-(BOC-Amino)-1,4-butanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Asymmetric Synthesis of R + 2 Boc Amino 1,4 Butanediol and Its Enantiomers

Chiral Pool Approaches Utilizing Natural Precursors

The synthesis of enantiomerically pure compounds from readily available chiral starting materials, known as the chiral pool, is a common and efficient strategy. Natural products such as amino acids, carbohydrates, and terpenes provide a diverse source of chirality. For the synthesis of (R)-(+)-2-(Boc-Amino)-1,4-butanediol, precursors like L-aspartic acid or L-glutamic acid can be envisioned as starting points due to their inherent chirality and functional groups that can be chemically manipulated.

One common strategy involves the conversion of a chiral amino acid into a suitable intermediate that already contains the desired stereocenter. For instance, (S)-3-Boc-amino-gamma-butyrolactone, which can be derived from L-aspartic acid, serves as a key intermediate. 3wpharm.comchemicalbook.comchemical-suppliers.eu The subsequent reduction of the lactone functionality to the corresponding diol furnishes the target molecule. This approach leverages the stereochemistry of the starting amino acid to establish the configuration of the final product.

Asymmetric Catalysis in Stereoselective Formation

Asymmetric catalysis offers a powerful and atom-economical approach to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate.

Enantioselective Reduction Strategies

A key disconnection in the retrosynthesis of this compound leads to a corresponding aminoketone precursor. The enantioselective reduction of the ketone functionality is a well-established method for generating chiral secondary alcohols. uwindsor.caumich.edu This can be achieved using various chiral reducing agents or catalyst systems. A notable example is the use of chiral oxazaborolidine catalysts, often referred to as Corey-Bakshi-Shibata (CBS) catalysts, in the presence of a borane (B79455) source. researchgate.netmdpi.com These catalysts can effectively reduce prochiral ketones with high enantioselectivity.

The general approach involves the synthesis of a suitable β-aminoketone, which is then subjected to asymmetric reduction. The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee).

Asymmetric Aminohydroxylation Methods

The Sharpless Asymmetric Aminohydroxylation (ASAH) is a powerful method for the direct conversion of alkenes into vicinal amino alcohols. nih.govrsc.orgresearchgate.net This reaction utilizes an osmium catalyst in conjunction with a chiral ligand, typically derived from cinchona alkaloids, and a nitrogen source. The choice of the chiral ligand dictates the facial selectivity of the addition to the double bond, allowing for the synthesis of either enantiomer of the amino alcohol. nih.gov

For the synthesis of this compound, a suitable alkene precursor, such as an allylic alcohol derivative, could be subjected to the ASAH reaction. The regioselectivity of the aminohydroxylation can be influenced by the substrate and the reaction conditions. The use of a carbamate (B1207046) as the nitrogen source directly installs the Boc-protecting group. researchgate.net

Organocatalytic and Metal-Complex Catalyzed Approaches

In recent years, organocatalysis has emerged as a significant area of asymmetric synthesis, utilizing small organic molecules as catalysts. nih.govrsc.org For the synthesis of chiral amino alcohols, organocatalytic approaches often involve the asymmetric functionalization of aldehydes or ketones. While specific applications to this compound are less commonly reported, the principles of organocatalysis could be applied to generate key intermediates.

Metal-complex catalysis, beyond the specific examples of reduction and aminohydroxylation, encompasses a broad range of transformations. Chiral metal complexes can be used to catalyze various C-C and C-X bond-forming reactions with high stereocontrol. For instance, asymmetric Mannich reactions catalyzed by chiral metal complexes could be a viable route to β-amino carbonyl compounds, which can then be reduced to the target amino alcohol. beilstein-journals.org

Diastereoselective Synthesis through Chiral Auxiliaries

The use of chiral auxiliaries is a classical and reliable method for asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. After the desired stereochemistry has been established, the auxiliary is removed to yield the enantiomerically enriched product.

A widely used class of chiral auxiliaries are the Evans oxazolidinones. nih.govrsc.orgsantiago-lab.commdpi.com These can be acylated with a suitable carboxylic acid derivative, and the resulting N-acyl oxazolidinone can undergo highly diastereoselective enolate reactions, such as alkylations or aldol (B89426) additions. For the synthesis of this compound, a strategy could involve the diastereoselective alkylation of an N-acyl oxazolidinone to introduce the amino group at the C2 position with the correct stereochemistry. Subsequent removal of the auxiliary and functional group manipulations would lead to the final product.

Another approach involves the use of chiral sulfinamides, such as tert-butanesulfinamide, developed by Ellman. yale.edu Condensation of the chiral sulfinamide with an aldehyde or ketone forms a chiral N-sulfinylimine, which can then undergo diastereoselective nucleophilic addition.

Chemoenzymatic Synthesis and Biocatalytic Routes

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild reaction conditions. nih.govnih.govmdpi.comrsc.org Chemoenzymatic synthesis combines the advantages of both chemical and biological catalysts.

For the synthesis of chiral alcohols, ketoreductases (KREDs) are particularly useful enzymes. researchgate.netmdpi.comresearchgate.net They can reduce a wide range of ketones to the corresponding alcohols with high enantioselectivity. A chemoenzymatic route to this compound could involve the chemical synthesis of a prochiral aminoketone precursor, followed by the enzymatic reduction of the ketone using a specific KRED that provides the desired (R)-alcohol.

Racemic Resolution Techniques for Enantiomeric Enrichment

Racemic resolution is a crucial technique in stereochemistry for separating a mixture of equal amounts of left- and right-handed enantiomers of a chiral molecule. nih.gov Since enantiomers possess identical physical properties, their separation requires the use of a chiral resolving agent or a stereoselective catalyst. The two primary methods for the resolution of racemic 2-(Boc-Amino)-1,4-butanediol are classical chemical resolution through the formation of diastereomeric salts and enzymatic kinetic resolution.

Classical Chemical Resolution:

This method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org Diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. libretexts.org For the resolution of racemic 2-(Boc-Amino)-1,4-butanediol, which has a basic amino group protected as a carbamate and two hydroxyl groups, chiral acids are suitable resolving agents. Examples of commonly used chiral acids for resolving racemic bases include (+)-tartaric acid, (-)-malic acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.org

The process involves dissolving the racemic 2-(Boc-Amino)-1,4-butanediol and the chiral resolving acid in a suitable solvent. One of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution. This crystalline salt can then be isolated by filtration. Subsequently, the chiral resolving agent is removed, typically by treatment with a base, to yield the enantiomerically enriched amine. The other enantiomer remains in the mother liquor and can also be recovered. The efficiency of this method depends heavily on the choice of the resolving agent and the crystallization solvent. libretexts.org

Enzymatic Kinetic Resolution:

Enzymatic kinetic resolution is a powerful and highly selective method for separating enantiomers. nih.gov This technique utilizes enzymes, which are chiral biocatalysts, to selectively catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. Lipases are a class of enzymes frequently employed for the kinetic resolution of racemic alcohols and amines due to their broad substrate specificity and high enantioselectivity. nih.govresearchgate.net

For the resolution of racemic 2-(Boc-Amino)-1,4-butanediol, a lipase-catalyzed enantioselective acylation of one of the hydroxyl groups is a common strategy. In this process, the racemic diol is treated with an acyl donor, such as an ester or an acid anhydride, in the presence of a lipase (B570770). The enzyme will selectively acylate one enantiomer, leaving the other unreacted. The resulting mixture of the acylated enantiomer and the unreacted enantiomer can then be separated by conventional methods like column chromatography.

The following table presents data from the enzymatic kinetic resolution of a structurally related compound, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, using Candida antarctica lipase B (CAL-B). This data illustrates the typical efficiency and selectivity of such resolutions.

Table 1: Enzymatic Kinetic Resolution of tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate using CAL-B

| Entry | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess of Substrate (eeS, %) | Enantiomeric Excess of Product (eeP, %) | Enantioselectivity (E) |

| 1 | Vinyl Acetate (B1210297) | Diisopropyl ether | 24 | 47 | 88 | >99 | >200 |

| 2 | Vinyl Acetate | tert-Butyl methyl ether | 24 | 48 | 92 | >99 | >200 |

| 3 | Vinyl Acetate | Toluene | 24 | 45 | 82 | >99 | >200 |

| 4 | Isopropenyl Acetate | Diisopropyl ether | 24 | 49 | 96 | >99 | >200 |

Data adapted from a study on a structurally similar compound, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, as a predictive model for the resolution of 2-(Boc-Amino)-1,4-butanediol.

The high enantiomeric excess (ee) values for both the unreacted substrate and the acylated product, along with the high enantioselectivity (E) value, demonstrate the effectiveness of lipase-catalyzed kinetic resolution. A similar approach with racemic 2-(Boc-Amino)-1,4-butanediol is expected to yield the (R)-(+)-enantiomer in high optical purity.

Advanced Derivatization and Functionalization Strategies

Selective Protection and Deprotection Chemistries of Hydroxyl and Amine Functionalities

The presence of three distinct functional groups in (R)-(+)-2-(Boc-Amino)-1,4-butanediol necessitates a strategic approach to selective protection and deprotection. The tert-butyloxycarbonyl (Boc) group provides robust protection for the amine, being stable to most nucleophilic and basic conditions, which allows for the selective modification of the hydroxyl groups. organic-chemistry.org Deprotection of the Boc group is typically achieved under anhydrous acidic conditions, using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which generate a carbamic acid that spontaneously decarboxylates to release the free amine.

The primary and secondary hydroxyl groups exhibit different reactivity due to steric hindrance, enabling selective protection. The primary alcohol is more accessible and can be selectively protected over the secondary one using sterically demanding reagents under controlled conditions. Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are commonly used for this purpose. reddit.comuwindsor.ca Benzyl (B1604629) ethers (Bn) also serve as effective protecting groups, typically introduced under basic conditions using benzyl bromide. uwindsor.ca

This differential reactivity allows for an "orthogonal" protection strategy, where each functional group can be deprotected without affecting the others. organic-chemistry.org For instance, a TBDMS group on the primary alcohol can be cleaved using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) without disturbing the Boc group, and vice versa. harvard.edu This orthogonal approach is fundamental for the stepwise functionalization of the molecule.

| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions | Orthogonality |

|---|---|---|---|---|

| Amine | Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, base (e.g., Et₃N, DMAP) | Acid (e.g., TFA, HCl in Dioxane) | Stable to base, fluoride, hydrogenolysis |

| Primary Hydroxyl | TBDMS (tert-butyldimethylsilyl) | TBDMS-Cl, Imidazole, DMF, 0 °C to RT | TBAF in THF; Acetic Acid in THF/H₂O | Stable to mild acid/base, hydrogenolysis |

| Primary Hydroxyl | Bn (Benzyl) | NaH, Benzyl Bromide (BnBr), THF | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base, fluoride |

| Secondary Hydroxyl | MOM (Methoxymethyl) | MOM-Cl, DIPEA, DCM | Acid (e.g., HCl in MeOH) | Stable to base, fluoride, hydrogenolysis |

Regioselective Functional Group Transformations

The distinct electronic and steric environments of the functional groups in this compound allow for highly regioselective transformations. These reactions are key to converting the simple diol scaffold into more complex and valuable chiral intermediates.

One of the most common regioselective transformations is the oxidation of the primary alcohol. Reagents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane can selectively oxidize the primary hydroxyl to an aldehyde without affecting the secondary alcohol or the Boc-protected amine. Further oxidation to a carboxylic acid can be achieved using stronger oxidizing agents like potassium permanganate (B83412) or Jones reagent, yielding a chiral β-amino acid derivative.

Another powerful strategy involves the selective activation of the primary hydroxyl group by converting it into a good leaving group, such as a tosylate (Ts) or mesylate (Ms). This activation facilitates subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities, including azides, halides, or cyano groups, at the C4 position.

Intramolecular cyclization is a key strategy for synthesizing chiral heterocycles, particularly pyrrolidines, which are prevalent motifs in pharmaceuticals. unibo.itmdpi.com Starting from this compound, the primary alcohol can be converted to a leaving group (e.g., tosylate). Subsequent deprotection of the Boc group unmasks the amine, which can then perform an intramolecular nucleophilic attack to displace the tosylate, forming a chiral pyrrolidine (B122466) ring. organic-chemistry.org Alternatively, oxidation of the primary alcohol to an aldehyde, followed by Boc deprotection, can lead to a cyclic imine, which can be reduced to yield the corresponding pyrrolidine derivative. nih.gov The dehydrogenative cyclization of 1,4-diols to form γ-butyrolactone (GBL) is also a well-established industrial process, suggesting that the diol portion of the molecule can be transformed into a lactone scaffold under catalytic conditions. researchgate.net

| Transformation | Targeted Group | Reagents & Conditions | Product |

|---|---|---|---|

| Selective Oxidation | Primary Hydroxyl | Dess-Martin Periodinane, DCM | (R)-tert-butyl (3-hydroxy-4-oxobutyl)carbamate (Aldehyde) |

| Activation & Substitution | Primary Hydroxyl | 1. TsCl, Pyridine; 2. NaN₃, DMF | (R)-tert-butyl (4-azido-3-hydroxybutyl)carbamate |

| Intramolecular Cyclization (via SN2) | Amine and Activated Primary OH | 1. MsCl, Et₃N; 2. TFA; 3. K₂CO₃ | (R)-3-Hydroxypyrrolidine |

| Intramolecular Cyclization (via Reductive Amination) | Amine and Aldehyde | 1. PCC; 2. TFA; 3. NaBH(OAc)₃ | (R)-3-Hydroxypyrrolidine |

| Lactonization | Primary and Secondary Hydroxyl | Catalytic Dehydrogenation (e.g., Cu-based catalyst) | (R)-3-(Boc-amino)-γ-butyrolactone |

Formation of Complex Scaffolds via Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single operation to generate complex products, offering high atom economy and efficiency. organic-chemistry.org Derivatives of this compound are excellent substrates for MCRs, enabling the rapid assembly of diverse and complex chiral scaffolds.

Alternatively, the hydroxyl or a derived carbonyl group can participate in other MCRs. For instance, selective oxidation of the primary alcohol to an aldehyde creates a new reactive handle. This aldehyde can then participate in a Petasis (borono-Mannich) reaction with an amine and a boronic acid to form chiral amino alcohols. nih.govnih.gov Similarly, it could be a component in a Mannich reaction or a Povarov reaction for the synthesis of complex nitrogen-containing heterocycles. nih.gov These strategies highlight the utility of this compound as a starting point for diversity-oriented synthesis.

| MCR Type | This compound Derivative | Other Components | Resulting Scaffold |

|---|---|---|---|

| Ugi Reaction | (R)-2-Amino-1,4-butanediol (after Boc deprotection) | Aldehyde (R¹CHO), Carboxylic Acid (R²COOH), Isocyanide (R³NC) | Acyclic, chiral α-acylamino carboxamide with pendant diol |

| Petasis Reaction | (R)-tert-butyl (3-hydroxy-4-oxobutyl)carbamate (Aldehyde) | Secondary Amine (R¹R²NH), Vinylboronic Acid | Chiral, Boc-protected homoallylic amino alcohol |

| Strecker Synthesis | (R)-2-Amino-1,4-butanediol (after Boc deprotection) | Aldehyde (R¹CHO), Potassium Cyanide (KCN) | Chiral α-aminonitrile with a diol side chain |

This compound: A Versatile Chiral Building Block in Complex Molecule Synthesis

(R)-(+)-2-(tert-butoxycarbonylamino)-1,4-butanediol, commonly referred to as this compound, is a valuable chiral building block in modern organic synthesis. Its defined stereochemistry, coupled with the presence of multiple functional groups—a protected amine and two primary hydroxyl groups—makes it a versatile precursor for the construction of complex, enantioenriched molecules. This article explores its specific applications in the synthesis of natural products, pharmaceuticals, catalysts, and advanced materials.

Applications As a Chiral Building Block in Complex Molecule Synthesis

The utility of (R)-(+)-2-(Boc-Amino)-1,4-butanediol stems from its rigid stereochemical configuration at the C2 position. This chirality can be transferred through subsequent synthetic steps to target molecules, making it an important starting material in asymmetric synthesis. The Boc-protecting group offers stability under various reaction conditions while allowing for easy deprotection when needed, and the two hydroxyl groups provide reactive sites for a wide range of chemical transformations.

While the γ-butenolide structure, accessible through reactions like the Mukaiyama-Michael addition, is a core component in over 13,000 natural products, the direct application of this compound as a starting precursor in the documented total synthesis of specific natural products is not extensively reported in current literature. princeton.edu However, its structural motifs are relevant to the synthesis of complex bioactive molecules. nih.gov For instance, the synthesis of spiculisporic acid, a fermentation product with commercial applications, proceeds from a chiral butenolide intermediate, highlighting the importance of such chiral synthons in accessing natural product architectures. princeton.edu

The synthesis of chiral pharmaceuticals and bioactive compounds frequently relies on the use of enantiomerically pure starting materials to build stereochemically complex targets. This compound serves as a key intermediate in the creation of more elaborate molecules, particularly as a scaffold for chiral catalysts and ligands used in asymmetric reactions.

Bifunctional thiourea (B124793) organocatalysts are powerful tools in asymmetric synthesis, capable of activating both nucleophile and electrophile simultaneously through hydrogen bonding. nih.govresearchgate.net The chiral backbone of these catalysts dictates the stereochemical outcome of the reaction. The enantiomer, (S)-(-)-2-(Boc-amino)-1,4-butanediol, has been utilized as a reactant to synthesize such thiourea-based organocatalysts. These catalysts have proven effective in promoting asymmetric Michael addition reactions. nih.gov

The synthesis involves modifying the diol structure to incorporate a thiourea moiety, often appended to a bulky aromatic group to create a well-defined chiral pocket. mostwiedzy.plresearchgate.net In a typical Michael addition, the thiourea group activates the electrophile (e.g., a nitroalkene) via hydrogen bonding, while a basic amine on the catalyst deprotonates the nucleophile (e.g., a 1,3-dicarbonyl compound) to form an enolate. nih.govresearchgate.net The chiral scaffold, derived from the amino diol, directs the facial approach of the enolate to the nitroalkene, resulting in a product with high enantioselectivity. nih.gov While documented examples often use the (S)-enantiomer, the use of this compound would analogously produce the catalyst for obtaining the opposite enantiomer of the Michael adduct.

| Catalyst Type | Nucleophile | Electrophile | Yield (%) | Enantiomeric Excess (ee %) |

| Amino Diol-Derived Thiourea | Isobutyraldehyde | N-Phenylmaleimide | ≥97 | 99 |

| Amino Diol-Derived Thiourea | Diethyl Malonate | trans-β-Nitrostyrene | High | High |

| Amino Diol-Derived Thiourea | 1,3-Dicarbonyl Compounds | Nitroolefins | Good-High | Good-High |

Table 1: Representative performance of amino diol-derived thiourea catalysts in asymmetric Michael additions. Data is illustrative of the catalyst class. nih.govresearchgate.netnih.gov

Chiral ligands derived from amino alcohols are widely used in metal-catalyzed asymmetric reactions. Specifically, the (S)-enantiomer of 2-(Boc-amino)-1,4-butanediol can be used to synthesize chiral ligands for bis-copper (II) complexes. These complexes are effective Lewis acid catalysts for enantioselective Michael and Mukaiyama-Michael reactions. nih.govrsc.orgsemanticscholar.org

The ligand, often a bis(oxazoline) derivative prepared from the amino diol, coordinates to the copper (II) center. This creates a chiral environment that forces the substrate, typically a chelating compound like an N-enoyl oxazolidinone, to bind in a specific orientation. nih.gov This geometric constraint dictates the π-facial selectivity of the Michael acceptor, allowing a nucleophile (like a silyl (B83357) enol ether in the Mukaiyama-Michael reaction) to attack from a specific side, thereby yielding a product with high diastereo- and enantioselectivity. semanticscholar.org The use of the this compound building block would generate the enantiomeric ligand, leading to the formation of the opposite product enantiomer.

| Catalyst System | Nucleophile | Electrophile | Yield (%) | Enantiomeric Excess (ee %) |

| Cu(II)-Bis(oxazoline) Complex | Silyl enol ethers | β,γ-Unsaturated α-keto esters | up to 94 | 96–99 |

| Cu(II)-Bis(oxazoline) Complex | Silyl enol ethers | Unsaturated Imide Derivatives | Good | High |

| Cu(II)-Imidazolidine Complex | Silyl enol ethers | β,γ-Unsaturated α-ketoamides | Good | High |

Table 2: Representative results for enantioselective Michael reactions catalyzed by chiral copper (II) complexes derived from amino alcohol-type ligands. rsc.orgsemanticscholar.org

Beyond the specific applications in thiourea and copper catalysts for Michael additions, the structural framework of this compound is fundamentally suited for the synthesis of a broader range of chiral ligands and catalysts. The two hydroxyl groups can be readily converted into other functionalities, such as ethers, esters, or incorporated into heterocyclic structures like oxazolines. The Boc-protected amine can be deprotected and subsequently functionalized. This modularity allows for the creation of diverse ligand libraries for screening in various asymmetric transformations, including hydrogenations, aldol (B89426) reactions, and cycloadditions. nih.gov

The incorporation of chiral monomers into polymers is a key strategy for creating materials with ordered secondary structures (e.g., helices) and for applications in chiral recognition and separation. nii.ac.jp While chiral polymers have been synthesized from monomers bearing amino acids, such as lysine (B10760008) derivatives rsc.org, the specific use of this compound as a monomer in polymerization is not widely documented. Its diol functionality suggests potential for use in the synthesis of polyesters or polyurethanes. Theoretically, its incorporation would impart stereoregularity to the polymer backbone, which could influence the material's physical properties and its ability to interact with other chiral molecules.

Chiral sensors are critical for distinguishing between enantiomers, a task of high importance in the pharmaceutical and biological sciences. nih.govmdpi.com The development of these sensors often relies on embedding a chiral recognition unit into a larger system that can produce a detectable signal upon binding. nih.gov Although direct applications of this compound as a chiral probe have not been reported, its defined stereocenter and versatile functional groups make it an excellent candidate for such purposes. It could be incorporated into macrocycles, polymers, or attached to surfaces or nanomaterials to create functionalized chiral materials for sensing applications. nih.govnih.gov The principle involves creating a diastereomeric interaction between the chiral sensor and the enantiomers of an analyte, leading to a differential response that can be measured, for example, by optical or electrochemical methods.

Analytical Methodologies for Enantiomeric Purity Determination and Stereochemical Characterization

Chromatographic Techniques

Chromatographic methods are powerful tools for separating enantiomers, allowing for their quantification. The fundamental principle involves the use of a chiral environment, typically a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, leading to different retention times.

Chiral HPLC is a cornerstone technique for the direct separation and quantification of enantiomers. For N-Boc protected amino alcohols, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective. sigmaaldrich.comrsc.org These stationary phases contain chiral selectors that form transient, diastereomeric complexes with the enantiomers of the analyte through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

The choice of mobile phase is crucial for achieving optimal separation. Both normal-phase and reversed-phase modes can be employed. For polar compounds like (R)-(+)-2-(Boc-Amino)-1,4-butanediol, reversed-phase systems using volatile buffers (e.g., ammonium (B1175870) acetate (B1210297) or ammonium trifluoroacetate) in an aqueous-organic mobile phase are common, offering compatibility with mass spectrometry (LC-MS) detection. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, often show excellent chiral recognition for a wide range of compounds, including N-protected amino acid derivatives. rsc.org

Table 1: Illustrative Chiral HPLC Conditions for N-Boc-Amino Alcohols

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Chiral Stationary Phase (CSP) | Immobilized Amylose-based (e.g., CHIRALPAK® IC) | Teicoplanin-based Macrocyclic Glycopeptide (e.g., CHIROBIOTIC® T) |

| Mobile Phase | Hexane/Ethanol | Methanol (B129727)/Water with 0.1% Acetic Acid |

| Detection | UV (210-220 nm) | UV or Mass Spectrometry (MS) |

| Mode | Normal Phase | Reversed Phase |

| Typical Observation | Baseline separation of (R) and (S) enantiomers, allowing for accurate ee determination. |

This table is for illustrative purposes; specific conditions must be optimized for the target analyte.

Chiral Gas Chromatography is a high-resolution technique suitable for volatile and thermally stable compounds. gcms.cz Due to the low volatility of this compound, derivatization is a mandatory step to increase its volatility and thermal stability. The hydroxyl groups can be acylated, for example, using trifluoroacetic anhydride, to form ester derivatives.

The separation is achieved on a capillary column coated with a chiral stationary phase. researchgate.net Cyclodextrin derivatives are among the most widely used and effective CSPs for this purpose. chromatographyonline.com These cyclic oligosaccharides have a chiral cavity and form temporary inclusion complexes with the analyte enantiomers. Differences in the stability of these diastereomeric host-guest complexes lead to different retention times. gcms.czazom.com The coupling of GC with a Mass Spectrometer (MS) provides both quantification and structural confirmation of the separated enantiomers.

Table 2: Typical Chiral GC-MS Parameters for Derivatized Amino Alcohols

| Parameter | Description |

|---|---|

| Derivatization Agent | Trifluoroacetic Anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Chiral Stationary Phase (CSP) | Derivatized β- or γ-cyclodextrin (e.g., Chirasil-DEX CB) |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | A gradient from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 220°C) to ensure elution and separation. |

| Detector | Mass Spectrometer (MS) |

| Typical Observation | Two distinct peaks corresponding to the derivatized (R) and (S) enantiomers, with characteristic mass spectra. |

This table provides a general outline; specific conditions require experimental optimization.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced organic solvent consumption, and lower backpressure. chromatographyonline.comselvita.com The technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. researchgate.net To modulate the polarity and enhance the elution of polar analytes like amino alcohols, a polar organic solvent (modifier), such as methanol or ethanol, is added to the CO2. researchgate.net

Similar to HPLC, the enantioseparation in SFC is achieved using chiral stationary phases. Polysaccharide-based CSPs are highly effective and widely used in chiral SFC. researchgate.net The unique properties of the supercritical fluid mobile phase, such as low viscosity and high diffusivity, often lead to higher chromatographic efficiency and faster separations compared to HPLC. chromatographyonline.comnih.gov

Table 3: Representative Chiral SFC Conditions

| Parameter | Description |

|---|---|

| Chiral Stationary Phase (CSP) | Immobilized Cellulose or Amylose derivative |

| Mobile Phase | Supercritical CO₂ with a Methanol modifier (e.g., 80:20 v/v) |

| Backpressure | 100-150 bar |

| Temperature | 35-40 °C |

| Detector | UV or MS |

| Key Advantage | High-throughput analysis with significantly reduced analysis time and environmental impact compared to normal-phase HPLC. chromatographyonline.comselvita.com |

This table is illustrative; method development is necessary for specific applications.

Spectroscopic Methods for Enantiomeric Excess (ee) Determination

Spectroscopic methods provide an alternative to chromatography for determining enantiomeric purity. These techniques typically involve creating a diastereomeric environment for the enantiomers, which then results in distinguishable spectroscopic signals.

NMR spectroscopy is a powerful tool for determining enantiomeric excess (ee). Since enantiomers are indistinguishable in a standard (achiral) NMR experiment, a chiral auxiliary must be used.

Using Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form weak, non-covalent diastereomeric complexes with the enantiomers of the analyte. researchgate.netresearchgate.net This association leads to different magnetic environments for the corresponding nuclei in the two enantiomers, resulting in the splitting of NMR signals into two distinct sets. acs.org The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio. frontiersin.org For amino alcohols, CSAs like chiral crown ethers or BINOL-derived compounds can be effective. researchgate.netnih.gov This method is advantageous as it is non-destructive and does not require covalent modification of the analyte. acs.org

Using Chiral Derivatizing Agents (CDAs): This approach involves the covalent reaction of the analyte with an enantiomerically pure CDA to form a mixture of diastereomers. researchgate.netnih.gov Common CDAs react with the alcohol or amine functional groups. The resulting diastereomers have distinct chemical properties and will exhibit different chemical shifts in the NMR spectrum. acs.org The ee can be determined by integrating the signals of the newly formed diastereomers. While this method is very reliable, it requires a chemical reaction and subsequent purification may be necessary.

Table 4: Comparison of NMR Methods for ee Determination

| Feature | Chiral Solvating Agents (CSAs) | Chiral Derivatizing Agents (CDAs) |

|---|---|---|

| Principle | Formation of non-covalent diastereomeric complexes. researchgate.net | Covalent reaction to form stable diastereomers. nih.gov |

| Analyte State | Analyte is not chemically modified. | Analyte is chemically converted. |

| Procedure | Simple mixing of analyte and CSA in an NMR tube. | Requires a chemical reaction, workup, and possibly purification. |

| Signal Separation (Δδ) | Generally smaller; dependent on concentration, solvent, and temperature. | Generally larger and more distinct. |

| Potential Issues | Signal broadening; requires optimization of CSA-to-analyte ratio. | Potential for kinetic resolution; presence of reagent byproducts. |

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. daneshyari.com These methods, including Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are primarily used to determine the absolute configuration of a chiral molecule rather than for precise quantification of ee. wikipedia.orgnih.gov

The technique involves measuring the experimental VCD or ECD spectrum of the compound and comparing it to a spectrum predicted by ab initio or density functional theory (DFT) calculations for a known configuration (e.g., the 'R' configuration). wikipedia.orgnih.gov A match between the experimental and the calculated spectrum provides strong evidence for the assignment of the absolute configuration. nih.gov VCD, which measures circular dichroism in the infrared region corresponding to molecular vibrations, is particularly sensitive to the three-dimensional structure of molecules and is a powerful tool for the unambiguous assignment of absolute stereochemistry in solution. wikipedia.orghindsinstruments.com The formation of complexes with specific reagents, such as lanthanide salts, can also be used to induce or enhance a CD signal, aiding in the stereochemical analysis of amino alcohols. acs.org

Mass Spectrometry (MS) in Chiral Analysis

Mass spectrometry (MS) has emerged as a powerful tool for chiral analysis, offering high sensitivity and speed. nih.govosti.gov For a molecule like this compound, which lacks a strong chromophore for UV detection, MS is particularly advantageous. osti.gov However, since enantiomers have identical mass-to-charge ratios (m/z), direct differentiation by a standard mass spectrometer is not possible. To overcome this, several MS-based strategies are employed.

Indirect Methods (Chiral Derivatization): The most common approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. nih.govmdpi.com These diastereomers, having different physicochemical properties, can then be separated by chromatography (LC-MS) and exhibit distinct fragmentation patterns in tandem mass spectrometry (MS/MS). researchgate.netnih.gov For this compound, the primary or secondary alcohol groups could be targeted for derivatization. Reagents such as Marfey's reagent or chiral isocyanates can be used to create diastereomeric esters or carbamates, respectively, which are then amenable to separation and quantification. researchgate.net

Direct Methods (Chiral Recognition in the Gas Phase): Direct chiral discrimination in the gas phase is a more advanced approach. One such technique is ion mobility mass spectrometry (IMS-MS). nih.govescholarship.org In IMS-MS, ions are separated based on their size, shape, and charge as they drift through a gas-filled chamber. Diastereomeric complex ions, formed by the interaction of the enantiomers with a chiral selector (like a chiral metal complex or another chiral molecule) in the gas phase, can have different collision cross-sections (CCS) and thus different drift times, allowing for their separation and quantification. nih.gov This method could distinguish between (R)- and (S)-2-(Boc-Amino)-1,4-butanediol by forming non-covalent diastereomeric adducts with a suitable chiral selector.

The table below summarizes key mass spectrometric approaches applicable to the chiral analysis of 2-(Boc-Amino)-1,4-butanediol.

| Technique | Principle | Application to this compound | Key Advantage |

| LC-MS with Chiral Derivatization | Covalent bonding with a chiral derivatizing agent (CDA) to form diastereomers, which are then separated by a standard LC column and detected by MS. | The alcohol functional groups of the butanediol (B1596017) moiety are reacted with a CDA. The resulting diastereomers are separated and quantified. | High sensitivity and compatibility with standard LC-MS systems. researchgate.netnih.gov |

| Ion Mobility Mass Spectrometry (IMS-MS) | Separation of gas-phase ions based on their different shapes and sizes (collision cross-section) after forming non-covalent diastereomeric complexes with a chiral selector. | The enantiomers form distinct diastereomeric complexes with a chiral selector (e.g., a chiral metal complex), leading to different drift times in the IMS cell. nih.gov | Rapid analysis without the need for derivatization or chromatographic separation. escholarship.org |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. nih.gov This technique provides a three-dimensional structure of a molecule as it exists in a crystalline solid state, allowing for the direct visualization of the spatial arrangement of its atoms. ed.ac.uk

The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). mit.edu When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. This effect breaks Friedel's law, which states that the intensities of reflections from the (hkl) and (-h-k-l) planes of a crystal are equal. For a non-centrosymmetric crystal composed of a single enantiomer, the intensity differences between these "Bijvoet pairs" can be measured. researchgate.net

For a light-atom molecule like this compound (containing only C, H, N, and O), the anomalous scattering effect is weak. mit.edu However, modern diffractometers with high-intensity X-ray sources (such as those with a copper anode) and sensitive detectors, coupled with meticulous data collection at low temperatures, can reliably measure the subtle differences in Bijvoet pairs. researchgate.net The data is then analyzed to calculate the Flack parameter, which provides a statistical measure of the correctness of the assigned absolute configuration. nih.goved.ac.uk A Flack parameter value close to zero for a given stereochemical model confirms that the assigned absolute configuration is correct, while a value near one indicates that the inverted structure is the correct one. nih.gov Therefore, X-ray crystallography can unequivocally confirm the (R) configuration at the chiral center of the molecule.

The following table presents hypothetical, yet representative, crystallographic data for this compound.

| Parameter | Value | Significance |

| Chemical Formula | C9H19NO4 | Defines the elemental composition of the molecule. |

| Crystal System | Orthorhombic | Describes the symmetry of the crystal lattice. |

| Space Group | P2₁2₁2₁ | A common non-centrosymmetric space group for chiral molecules. researchgate.net |

| Temperature | 100 K | Low temperature reduces thermal motion, improving data quality. |

| Wavelength | 1.54178 Å (Cu Kα) | Copper radiation enhances the anomalous scattering signal from light atoms. researchgate.net |

| Flack Parameter | 0.05(7) | A value close to 0 confirms the correctness of the assigned (R) absolute configuration. nih.gov |

Computational Chemistry and Mechanistic Studies

Theoretical Investigations of Reaction Mechanisms and Transition States in Asymmetric Transformations

There is no available research detailing theoretical investigations into the reaction mechanisms and transition states of asymmetric transformations involving (R)-(+)-2-(Boc-Amino)-1,4-butanediol. Computational studies, which often employ methods like Density Functional Theory (DFT), are crucial for elucidating the energetic pathways of reactions, identifying key intermediates, and calculating the activation energies of transition states. Such studies provide fundamental insights into how chiral molecules are synthesized or how they participate in stereoselective reactions. However, no specific transition state models or mechanistic pathways have been computationally elucidated for this compound in the context of asymmetric synthesis or transformation.

Molecular Modeling and Docking Studies for Chiral Recognition

No specific molecular modeling or docking studies have been published that focus on the chiral recognition of this compound. This type of research is fundamental to understanding how a chiral molecule interacts with other chiral entities, such as receptors, enzymes, or chiral stationary phases in chromatography. Molecular dynamics simulations and docking algorithms are standard tools used to predict and analyze the non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) that govern the formation of diastereomeric complexes, which is the basis of chiral recognition. Without such studies, the specific intermolecular forces and binding conformations responsible for the enantio-recognition of this molecule remain uncharacterized from a computational standpoint.

Quantum Chemical Calculations for Stereoselectivity Prediction

There is a lack of published quantum chemical calculations aimed at predicting the stereoselectivity of reactions involving this compound. Quantum chemistry provides a powerful framework for quantitatively predicting the outcomes of stereoselective reactions. By calculating the energies of different stereoisomeric transition states, chemists can predict which product is more likely to form. These predictions are invaluable for designing new synthetic routes and optimizing reaction conditions to favor a desired stereoisomer. The absence of such calculations for this compound means that its behavior in stereoselective reactions has not been theoretically modeled or predicted.

Emerging Trends and Future Research Directions

Sustainable Synthesis Routes and Green Chemistry Principles in Chiral Butanediol (B1596017) Production

The chemical industry's shift towards sustainability is driving research into greener methods for producing chiral butanediols. Traditional synthetic routes are often energy-intensive and rely on petrochemical feedstocks. researchgate.net Consequently, significant efforts are being made to develop bio-based and more environmentally friendly alternatives.

One of the most promising trends is the use of microbial fermentation to produce 1,4-butanediol (BDO). Engineered strains of Escherichia coli have been successfully used for the high-level bioproduction of BDO from renewable carbohydrate feedstocks like glucose. researchgate.netnih.gov This biosynthetic approach represents a significant move away from fossil fuel dependency. Further research is focused on optimizing metabolic pathways and fermentation processes to improve yields and reduce costs, making bio-BDO a commercially viable and sustainable alternative. researchgate.netnih.gov

Another key area of green synthesis involves the catalytic conversion of biomass-derived platform chemicals. Succinic acid, which can be produced through microbial fermentation, is a versatile precursor that can be catalytically hydrogenated to yield 1,4-butanediol. researchgate.net Research is ongoing to develop more efficient and stable catalysts for this conversion under aqueous phase conditions, which aligns with the principles of green chemistry by using water as a solvent. researchgate.net Similarly, the hydrogenolysis of 1,4-anhydroerythritol, derived from erythritol, over modified platinum catalysts presents a one-pot synthesis route to 1,3-butanediol from biomass. rsc.org The development of catalysts that can achieve high selectivity and yield at lower temperatures and pressures is a primary goal. rsc.org

These bio-based routes provide a foundation for the sustainable production of the butanediol backbone. The subsequent stereoselective introduction of the amino group to create the chiral center found in (R)-(+)-2-(Boc-Amino)-1,4-butanediol is the next critical challenge. This involves the integration of biocatalysis, using enzymes such as transaminases, or asymmetric catalysis to ensure high enantiopurity while adhering to green chemistry principles, such as minimizing waste and avoiding hazardous reagents.

Table 1: Comparison of Sustainable Synthesis Approaches for Butanediols

| Approach | Feedstock | Key Process | Advantages | Research Focus |

|---|---|---|---|---|

| Microbial Fermentation | Sugars (e.g., Glucose) | Engineered E. coli | Renewable feedstock, lower energy consumption. researchgate.netnih.gov | Strain optimization, improving titer and yield. nih.gov |

| Catalytic Conversion | Succinic Acid (from biomass) | Aqueous Phase Hydrogenation | Utilizes bio-based platform chemical, use of water as a solvent. researchgate.netresearchgate.net | Catalyst stability and performance, continuous process development. researchgate.net |

| Catalytic Hydrogenolysis | 1,4-Anhydroerythritol | One-pot reaction with Pt-based catalysts | Direct conversion from a biomass-derived intermediate. rsc.orgrsc.org | Enhancing selectivity and yield at milder conditions. rsc.org |

Novel Catalytic Systems for Enantioselective Transformations of this compound

The development of novel catalytic systems is crucial for the efficient and highly selective synthesis and transformation of chiral molecules like this compound. Research is focused on creating catalysts that can achieve high enantioselectivity under mild reaction conditions.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral bifunctional catalysts, such as those based on squaramide or thiourea (B124793), are being investigated for their ability to promote enantioselective reactions. nih.govmdpi.com For instance, these catalysts have been successfully used in vinylogous Michael additions and aldol (B89426) reactions to create chiral butenolide and butyrolactone structures, which are related scaffolds. nih.gov Future work will likely involve designing organocatalysts specifically tailored for transformations involving the hydroxyl or Boc-amino groups of the target molecule, enabling the synthesis of more complex chiral derivatives.

Metal-based catalysts also continue to be a major area of research. Chiral scandium and indium bipyridine complexes have shown promise in the enantioselective ring-opening of meso-epoxides. arkat-usa.org This strategy is valuable for the asymmetric synthesis of 1,2-amino alcohols, a core feature of the target compound. The development of more robust and recyclable metal catalysts is a key objective to improve the sustainability and cost-effectiveness of these transformations.

Furthermore, biocatalysis offers a highly specific and environmentally benign approach. Whole-cell biocatalysts have been used for the deracemization of racemic 1,3-butanediol through a stereoinverting cascade system, achieving high enantiomeric excess. researchgate.net This involves the selective oxidation of one enantiomer followed by the asymmetric reduction of the resulting ketone to the desired enantiomer. researchgate.net Applying similar biocatalytic cascade reactions to precursors of this compound could provide a highly efficient and sustainable synthetic route.

Table 2: Emerging Catalytic Systems for Chiral Synthesis

| Catalyst Type | Example | Application | Advantages | Future Direction |

|---|---|---|---|---|

| Organocatalysts | Chiral Squaramide/Thiourea | Asymmetric [4+3] Cycloadditions, Michael Additions. nih.govmdpi.com | Metal-free, lower toxicity, high stereocontrol. | Design of catalysts for specific transformations of functionalized butanediols. |

| Metal Complexes | Chiral Scandium-Bipyridine | Enantioselective Aminolysis of Meso-epoxides. arkat-usa.org | High catalytic activity and enantioselectivity. arkat-usa.org | Development of recyclable catalysts and expansion of substrate scope. |

| Biocatalysts | Whole-cell systems (Candida parapsilosis, Pichia kudriavzevii) | Deracemization via Oxidation-Reduction Cascade. researchgate.net | High enantioselectivity, mild reaction conditions, environmentally friendly. | Engineering enzymes and pathways for the synthesis of complex amino alcohols. |

Expanding Applications in Materials Science and Biomedical Fields

This compound is a versatile chiral building block, and its unique structure is being explored for applications in advanced materials and biomedicine.

In materials science, 1,4-butanediol is a fundamental monomer for producing high-performance polymers such as polybutylene terephthalate (PBT) and polyurethanes. chem.company The incorporation of the chiral (R)-2-(Boc-Amino) moiety into these polymer backbones is an emerging area of research. This could introduce novel properties such as chirality-dependent recognition, altered thermal and mechanical properties, and enhanced biodegradability. For example, polybutylene succinate (PBS), another polymer derived from 1,4-butanediol, is known for its biodegradability. researchgate.net Chiral modifications could lead to "smart" polymers that respond to specific biological cues or have applications in chiral separation media.

In the biomedical field, the diol and amino functionalities of the molecule make it an ideal scaffold for the synthesis of pharmaceutically active compounds and drug delivery systems. The chiral nature of the molecule is particularly important, as the biological activity of enantiomers can differ significantly. Future research will likely focus on using this compound as a starting material for the synthesis of novel enzyme inhibitors, chiral ligands for asymmetric catalysis, and components of biocompatible hydrogels or drug-eluting coatings for medical devices. Its structure is suitable for creating complex molecular architectures with precisely controlled stereochemistry, which is essential for targeted drug design.

Advanced Analytical Techniques for Enhanced Chiral Resolution

The increasing demand for enantiomerically pure compounds necessitates the development of more advanced and efficient analytical techniques for chiral separation and analysis. nih.gov Accurately determining the enantiomeric excess (ee) of this compound and its derivatives is critical for both synthesis and application.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) remains a cornerstone of chiral analysis. nih.gov Future trends involve the development of new CSPs with higher selectivity and broader applicability. rsc.orgmdpi.com Polysaccharide-based and macrocyclic antibiotic-based CSPs are continuously being refined to improve resolution.

Supercritical Fluid Chromatography (SFC) is gaining traction as a green alternative to HPLC for chiral separations. nih.govmdpi.com SFC uses supercritical carbon dioxide as the main component of the mobile phase, which reduces the consumption of organic solvents, leading to faster, more environmentally friendly analyses. The development of SFC methods is a key area of future research for the analysis of chiral amino alcohols.

Capillary Electrophoresis (CE) is another powerful technique for chiral separation, offering high separation efficiency and requiring only minute sample volumes. nih.gov The use of chiral selectors, such as cyclodextrins, added to the background electrolyte enables the separation of enantiomers based on their differential interactions. nih.gov

Additionally, the coupling of these separation techniques with mass spectrometry (MS) provides sensitive and specific detection, which is crucial for analyzing complex mixtures and trace amounts of impurities. mdpi.com The ongoing development of these advanced analytical methods will be essential for quality control and for pushing the boundaries of research in the field of chiral chemistry.

Table 3: Advanced Techniques for Chiral Resolution

| Technique | Principle | Advantages | Emerging Trends |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). nih.gov | High resolution, well-established, versatile. nih.gov | Development of novel, highly selective CSPs. rsc.orgmdpi.com |

| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid mobile phase. mdpi.com | Faster analysis, reduced organic solvent use (greener). | Application to a wider range of polar and chiral compounds. mdpi.com |

| Capillary Electrophoresis (CE) | Differential migration in an electric field with a chiral selector. nih.gov | High efficiency, minimal sample consumption, rapid analysis. nih.gov | New chiral selectors and coupling with MS for enhanced sensitivity. |

Q & A

Q. What experimental strategies ensure high enantiomeric purity during the synthesis of (R)-(+)-2-(Boc-Amino)-1,4-butanediol?

To achieve high enantiomeric purity, asymmetric synthesis or chiral resolution methods are critical.

- Chiral Auxiliaries : Use (R)-configured starting materials or catalysts to preserve stereochemistry during Boc-protection. Monitor optical rotation ([α]D = +7.8°) as a purity indicator .

- Chromatographic Separation : Employ chiral HPLC or GC with columns like β-cyclodextrin derivatives to resolve enantiomers. Validate purity via specific rotation measurements .

- Crystallization : Recrystallize from solvents like ethyl acetate/hexane to isolate the desired enantiomer, verified by X-ray crystallography if available.

Q. Which analytical techniques are most reliable for confirming the identity and purity of this compound?

A multi-technique approach is essential:

Advanced Research Questions

Q. How does the Boc-protecting group influence the metabolic stability of this compound in biological systems?

The Boc group delays metabolic conversion by shielding the amine.

- In Vitro Deprotection : Simulate enzymatic cleavage using acidic conditions (e.g., TFA/DCM) to study kinetics .

- Metabolic Pathways : After deprotection, the compound may follow 1,4-butanediol’s pathway, converting to γ-hydroxybutyrate (GHB) via alcohol dehydrogenase. Monitor using LC-MS/MS in hepatocyte assays .

- Competitive Inhibition : Co-administer ethanol to assess ADH competition, which may alter toxicity profiles .

Q. What methodologies optimize the use of this compound in solid-phase peptide synthesis (SPPS)?

The Boc group serves as a temporary amine protector.

- Coupling Conditions : Use DCC/HOBt in DMF for carboxylate activation. Monitor coupling efficiency via Kaiser test .

- Deprotection : Treat with 50% TFA in DCM (1 hr, 25°C), followed by neutralization with DIEA. Validate completeness by ninhydrin test .

- Side-Chain Stability : Ensure hydroxyl groups remain inert during SPPS by protecting with tert-butyldimethylsilyl (TBS) groups if necessary.

Q. How can researchers resolve contradictions in reported toxicity data for 1,4-butanediol derivatives?

Discrepancies arise from metabolic variability and experimental models.

- Species-Specific Metabolism : Compare rodent vs. human hepatocyte data. Rodents exhibit faster GHB conversion, skewing toxicity thresholds .

- Dose-Response Studies : Conduct in vitro assays (e.g., MTT) across concentrations (0.1–10 mM) to identify LC₅₀. Correlate with in vivo models for neurotoxicity (e.g., catalepsy in mice) .

- Impurity Analysis : Test commercial batches for byproducts (e.g., 2-(4-hydroxybutoxy)tetrahydrofuran) using GC-MS, as contaminants may confound results .

Data Contradiction and Validation

Q. Why do conflicting reports exist about the compound’s solubility in aqueous vs. organic solvents?

Solubility varies with pH and Boc group stability.

Q. How can researchers validate the compound’s role in modulating enzyme activity (e.g., alcohol dehydrogenase)?

Use kinetic assays and structural modeling.

- Enzyme Kinetics : Measure ADH activity with/without the compound (0.1–5 mM) using NAD⁺/NADH spectrophotometry (340 nm). Calculate Ki for competitive inhibition .

- Molecular Docking : Model interactions with ADH’s active site (PDB: 1MGO) using AutoDock Vina. Prioritize residues His-67 and Cys-174 for mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.